4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate
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Overview
Description
The compound 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate is a complex organic molecule featuring multiple functional groups, including a benzodioxin ring, a hydrazone linkage, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate typically involves a multi-step process:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin carbonyl compound with hydrazine hydrate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
The hydrazone linkage in this compound is of interest in biological research due to its potential as a bioactive moiety. Hydrazones are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The presence of the benzodioxin ring and the hydrazone linkage suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism by which 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate exerts its effects would depend on its specific application. In a biological context, the hydrazone linkage might interact with enzyme active sites, inhibiting their function. The benzodioxin ring could also participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate
- 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom in the benzoate ester, for example, allows for unique substitution reactions not possible with other halogens.
Properties
Molecular Formula |
C25H21BrN2O6 |
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Molecular Weight |
525.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C25H21BrN2O6/c1-2-31-22-13-16(7-12-21(22)34-25(30)17-8-10-18(26)11-9-17)14-27-28-24(29)23-15-32-19-5-3-4-6-20(19)33-23/h3-14,23H,2,15H2,1H3,(H,28,29)/b27-14+ |
InChI Key |
OWEOUERTOPLQPX-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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